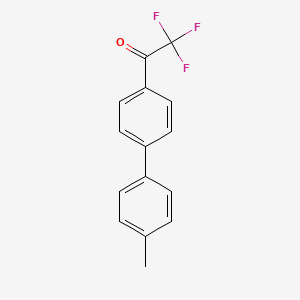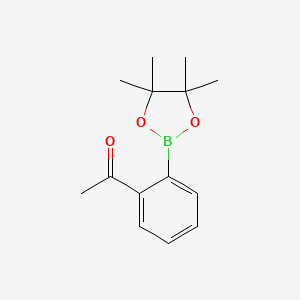
(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime is a fluorinated organic compound with potential applications in various fields of scientific research. The compound is characterized by the presence of a fluorine atom, a naphthalene ring, and an oxime functional group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime typically involves the following steps:
Preparation of 5-fluoro-3,4-dihydronaphthalen-1(2H)-one: This intermediate can be synthesized by reacting 4-(2-fluorophenyl)butyric acid with thionyl chloride under reflux conditions.
Formation of the Oxime: The oxime is formed by reacting the ketone intermediate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of (E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in electrostatic interactions and hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one
- 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
- 6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime is unique due to the presence of both the fluorine atom and the oxime functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
(NE)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12-13/h1,4-5,13H,2-3,6H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDTWMIGAQGOHG-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C(=NO)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC=C2F)/C(=N/O)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B2697349.png)

![2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2697351.png)
![Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate](/img/structure/B2697353.png)
![ethyl 3-carbamoyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2697354.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2697356.png)
![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2697358.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2697361.png)
![3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one](/img/structure/B2697364.png)
![1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2697366.png)

![tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2697369.png)
